(R)-(+)-2-Acetoxy-4-phenylbutyronitrile
Description
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile (CAS: Not provided) is a chiral nitrile derivative featuring a phenyl group, an acetoxy substituent, and a nitrile functional group. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.237 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Density (25°C) | 1.072 g/mL |
| Boiling Point | 353.6°C at 760 mmHg |
| Refractive Index (n20/D) | 1.5 |
| LogP (Lipophilicity) | 2.07 |
| Flash Point | 113°C |
| Vapor Pressure (25°C) | 3.54 × 10⁻⁵ mmHg |
The compound’s stereochemistry (R-configuration) and functional groups make it relevant in asymmetric synthesis and pharmaceutical intermediates. The acetoxy group enhances stability and modulates reactivity compared to hydroxylated analogs .
Properties
IUPAC Name |
[(1R)-1-cyano-3-phenylpropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMJASXSZFFLW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Catalyst : Titanium-salen complex (0.2 mol%)
-
Solvent : Dichloromethane
-
Temperature : -42°C
-
Time : 7 hours
-
Yield : 79%
The reaction mechanism involves nucleophilic cyanide attack on the aldehyde carbonyl, followed by acetylation of the intermediate cyanohydrin. The low temperature suppresses racemization, while the bulky salen ligand enforces (R)-configuration at C-2.
Optimization Insights
-
Additives : tert-Butyl alcohol (5.0 × 10⁻² mol) enhances catalyst activity by stabilizing the titanium center.
-
Workup : Silica gel filtration removes the catalyst, and vacuum distillation isolates the product with >99% purity.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This method, disclosed in US Patent 4,981,992, employs chiral ruthenium-phosphine complexes to hydrogenate α-acetamidoacrylonitrile derivatives. The (R)-BINAP ligand directs hydrogenation to yield (2S,3R)-3-amino-2-hydroxy-4-phenylbutyronitrile, which is subsequently acetylated.
Stereochemical Control
The (R)-BINAP ligand induces a distorted octahedral geometry in the ruthenium complex, favoring syn addition of hydrogen to the α,β-unsaturated nitrile. This results in >95% diastereomeric excess for the (2S,3R)-intermediate.
Azetidinium Ion Ring-Opening and Acetylation
Nucleophilic ring-opening of azetidinium salts provides an alternative pathway. As reported by European Journal of Organic Chemistry, (2R,3S)-4-acetoxy-2-[benzyl(methyl)amino]-3-phenylbutyronitrile (42) is synthesized via regioselective C-4 opening of a trisubstituted azetidinium ion with acetate.
Regioselectivity and DFT Analysis
Acetylation Protocol
-
Reagent : Acetic anhydride in dichloromethane
-
Base : Triethylamine
Derivatization of 2-Hydroxy-4-phenylbutyronitrile
2-Hydroxy-4-phenylbutyronitrile (CAS 121054-03-3) serves as a precursor. Acetylation with acetic anhydride in pyridine affords the target compound with near-quantitative yield.
Synthesis of Hydroxy Intermediate
Acetylation Conditions
-
Reagent : Acetic anhydride (2 eq)
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Catalyst : DMAP (4-dimethylaminopyridine)
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Solvent : Pyridine
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Acetoxy-4-phenylbutyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(+)-2-Acetoxy-4-phenylbutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chiral building block in pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-(+)-2-Acetoxy-4-phenylbutyronitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties arise from its substituents. Below is a comparative analysis with hypothetical analogs, leveraging principles from the provided evidence:
Functional Group Impact on Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*Estimated values based on substituent trends.
Key Observations:
Boiling Point : The acetoxy group increases molecular weight and intermolecular forces (e.g., dipole-dipole interactions), leading to a higher boiling point compared to methyl or hydroxyl analogs .
Lipophilicity (LogP) : The acetoxy group balances polarity, yielding moderate LogP (2.07). Hydroxyl analogs would exhibit lower LogP (more hydrophilic), while methyl analogs would be more lipophilic .
Substituent Electronegativity and Spectroscopic Properties
highlights that substituent electronegativity correlates with chemical shifts in NMR. For example:
- The acetoxy group’s electronegative oxygen atoms may deshield adjacent protons, causing upfield/downfield shifts in ¹H/¹³C NMR compared to methyl or phenyl groups .
- In hypothetical analogs, replacing the acetoxy group with a less electronegative substituent (e.g., -CH₃) would alter chemical shifts predictably, as seen in tin compounds (, Tables 2–6) .
Neighboring Group Effects
demonstrates that sulfation in hexasaccharides perturbs neighboring residues’ proton environments. Similarly, in this compound:
- The acetoxy group’s electron-withdrawing effect could influence the nitrile group’s reactivity (e.g., cyano hydrolysis rates) .
- Steric hindrance from the phenyl and acetoxy groups may restrict conformational flexibility, affecting catalytic or binding properties .
Biological Activity
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile (CAS Number: 126641-88-1) is an organic compound characterized by its chiral center and potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is primarily studied for its applications in medicinal chemistry and as a chiral building block in pharmaceuticals. Its structure includes an acetoxy group and a nitrile functional group, which contribute to its unique biological properties.
The biological activity of this compound is believed to involve interactions with various biomolecules, including enzymes and receptors. The precise mechanisms can vary significantly depending on the biological context in which the compound is applied.
Potential Interactions
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing physiological responses.
In Vitro Studies
Research indicates that this compound exhibits notable biological activities:
- Antioxidant Activity : Studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting potential neuroprotective effects.
- Anti-inflammatory Properties : Preliminary data indicate that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
A selection of case studies highlights the biological relevance of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the effect of this compound on neuronal cell cultures, demonstrating a reduction in oxidative stress markers. |
| Study 2 | Evaluated its anti-inflammatory effects in animal models, showing decreased levels of TNF-alpha and IL-6 following treatment. |
| Study 3 | Assessed its potential as a drug candidate for neurodegenerative diseases, noting improvements in cell viability under oxidative stress conditions. |
The synthesis of this compound typically involves the reaction of 4-phenylbutyronitrile with acetic anhydride under controlled conditions to ensure enantioselectivity. The compound's molecular formula is with a molecular weight of 203.24 g/mol.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (S)-(-)-2-Acetoxy-4-phenylbutyronitrile | Enantiomer | Different pharmacokinetics |
| 4-Phenylbutyronitrile | Parent compound | Limited biological activity |
| 2-Acetoxy-4-phenylbutanoic acid | Related acid | Increased anti-inflammatory effects |
Q & A
Q. What are the critical physicochemical properties of (R)-(+)-2-Acetoxy-4-phenylbutyronitrile that researchers must consider during experimental handling and storage?
- Methodological Answer : Key properties include:
- Density : 1.072 g/mL at 25°C (affects volumetric measurements).
- Boiling Point : 353.6°C at 760 mmHg (dictates distillation or high-temperature reaction feasibility).
- Molecular Weight : 203.237 g/mol (critical for stoichiometric calculations).
- Refractive Index : 1.5 (useful for purity verification via polarimetry).
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the acetoxy group, as nitriles with similar structures require cold storage to maintain stability .
| Property | Value | Relevance |
|---|---|---|
| Density | 1.072 g/mL | Solubility calculations; solvent selection |
| Boiling Point | 353.6°C | Distillation or reflux conditions |
| Molecular Formula | C₁₂H₁₃NO₂ | Stoichiometric analysis |
| Exact Mass | 203.095 g/mol | Mass spectrometry for structural confirmation |
Q. What synthetic routes are reported for the preparation of this compound, and how can reaction conditions be optimized for enantiomeric excess?
- Methodological Answer :
- Synthetic Pathways :
Chiral Resolution : Start with racemic 2-Acetoxy-4-phenylbutyronitrile and use enzymatic or chemical kinetic resolution to isolate the (R)-enantiomer.
Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) in nucleophilic substitution reactions to directly form the (R)-enantiomer.
- Optimization Strategies :
- Temperature : Lower temperatures (0–5°C) reduce racemization risks during acyl transfer reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity .
- Catalysts : Use transition-metal complexes (e.g., Ru or Rh) with chiral ligands to achieve >95% enantiomeric excess .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields or stereochemical outcomes when using this compound in asymmetric synthesis?
- Methodological Answer :
- Contradiction Analysis :
Reproduce Reactions : Standardize conditions (e.g., moisture-free environment, inert gas) to eliminate variability.
Q. Analytical Validation :
- Chiral HPLC : Compare retention times with pure enantiomers to detect racemization .
- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to confirm stereochemistry .
Computational Modeling : Apply DFT calculations to predict transition-state energies and identify steric/electronic factors causing yield variations .
Q. What analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound in complex reaction mixtures?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases for baseline separation of enantiomers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₃NO₂, [M+H]⁺ = 204.102) and detect impurities .
- Polarimetry : Measure optical rotation ([α]D²⁵ = +X°) to quantify enantiomeric excess, correlating with synthetic conditions .
Q. How do the electronic and steric effects of the acetoxy and phenyl substituents in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects :
- The electron-withdrawing nitrile group activates the adjacent carbon for nucleophilic attack.
- The acetoxy group (-OAc) stabilizes transition states via resonance, accelerating SN2 mechanisms .
- Steric Effects :
- The bulky phenyl group at the 4-position hinders backside attack, favoring retention of configuration in SN1 pathways.
- Steric maps generated via molecular docking (e.g., AutoDock Vina) predict regioselectivity in multi-step syntheses .
Q. What safety precautions are recommended when handling this compound, based on its chemical classification and reactivity?
- Methodological Answer :
- Toxicity Mitigation :
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact, as nitriles can release cyanide via metabolic degradation .
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .
- Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal to convert nitrile groups into less toxic carboxylates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
